2-(Azetidin-1-yl)-6-methylpyridine-3-carbonitrile
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Overview
Description
2-(Azetidin-1-yl)-6-methylpyridine-3-carbonitrile is a heterocyclic compound that features both an azetidine ring and a pyridine ring The azetidine ring is a four-membered nitrogen-containing ring, while the pyridine ring is a six-membered nitrogen-containing aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-6-methylpyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and is carried out under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar aza-Michael addition reactions. The use of microwave irradiation and catalytic amounts of molecular iodine has been reported to enhance the reaction rate and yield . This green synthesis approach is advantageous for industrial applications due to its efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-6-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
2-(Azetidin-1-yl)-6-methylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The azetidine ring can act as a pharmacophore, interacting with enzymes or receptors in biological systems. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Azetidinones: These compounds share the azetidine ring but differ in the substituents attached to the ring.
Pyridine Derivatives: Compounds with similar pyridine rings but different functional groups.
Uniqueness
2-(Azetidin-1-yl)-6-methylpyridine-3-carbonitrile is unique due to the combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c1-8-3-4-9(7-11)10(12-8)13-5-2-6-13/h3-4H,2,5-6H2,1H3 |
InChI Key |
OZEMYDPWHSEMCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCC2 |
Origin of Product |
United States |
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